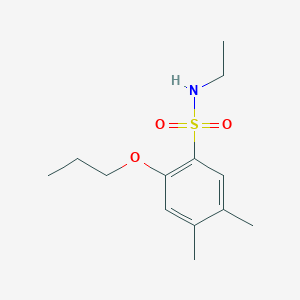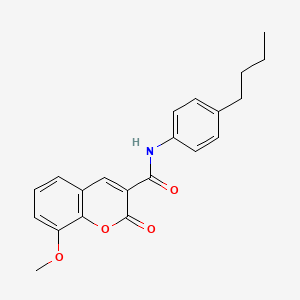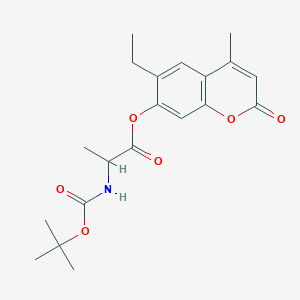
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide, also known as E-4031, is a small molecule that has been widely used in scientific research as a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). This compound has been found to have a wide range of applications in the study of cardiac electrophysiology, drug discovery, and basic research on ion channels.
Mecanismo De Acción
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide selectively blocks Ikr by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which leads to a prolongation of the action potential duration. N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to be highly selective for Ikr, with little or no effect on other potassium channels or ion channels.
Biochemical and Physiological Effects
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its effects on cardiac electrophysiology, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of various ion channels in different cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide in lab experiments is its selectivity for Ikr. This allows researchers to study the role of Ikr in a specific context without affecting other ion channels or cellular processes. However, the use of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide is limited by its potential to induce arrhythmias and other cardiac abnormalities in vivo. Additionally, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Direcciones Futuras
There are a number of future directions for research on N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide and its applications. One area of interest is the development of new compounds that can selectively target Ikr with greater potency and specificity. Another area of research is the study of the effects of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide on other ion channels and cellular processes, which could provide insight into new therapeutic targets for a range of diseases. Finally, the development of new animal models and experimental techniques could help to better understand the role of Ikr in cardiac electrophysiology and other physiological processes.
Métodos De Síntesis
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with triethylamine and ethylamine. The resulting product is then purified through column chromatography to yield pure N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been extensively used in scientific research to study the role of Ikr in cardiac electrophysiology. This compound has been found to selectively block Ikr, which is responsible for the repolarization of the cardiac action potential. By inhibiting Ikr, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can prolong the duration of the action potential and induce early afterdepolarizations (EADs), which can lead to arrhythmias.
Propiedades
IUPAC Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-17-12-8-10(3)11(4)9-13(12)18(15,16)14-6-2/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIICDRBVRPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5062464.png)
![4-bromo-2-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5062470.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![3-[4-(4-bromophenyl)-2-(1-naphthylimino)-1,3-thiazol-3(2H)-yl]-1-propanol hydrobromide](/img/structure/B5062475.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)

![1-(2-furylmethyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5062501.png)

![9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)
![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)